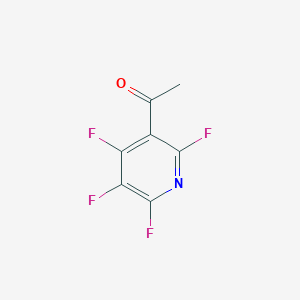
1-(Perfluoropyridin-3-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Perfluoropyridin-3-yl)ethan-1-one is a fluorinated organic compound with significant interest in various scientific fields. Its unique structure, characterized by a perfluorinated pyridine ring attached to an ethanone group, imparts distinct chemical and physical properties that make it valuable for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Perfluoropyridin-3-yl)ethan-1-one typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 3-pyridyl ethanone with perfluorinating agents under controlled conditions. The reaction is often carried out in the presence of catalysts such as silver fluoride (AgF) or cobalt trifluoride (CoF3) at elevated temperatures to ensure complete fluorination .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced fluorination techniques, such as electrochemical fluorination, is also explored to enhance efficiency and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Perfluoropyridin-3-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form perfluorinated pyridine carboxylic acids.
Reduction: Reduction reactions typically yield perfluorinated pyridine alcohols.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea under mild conditions.
Major Products:
Oxidation: Perfluorinated pyridine carboxylic acids.
Reduction: Perfluorinated pyridine alcohols.
Substitution: Various substituted perfluoropyridine derivatives.
Applications De Recherche Scientifique
1-(Perfluoropyridin-3-yl)ethan-1-one finds applications in multiple scientific domains:
Chemistry: Used as a building block for synthesizing complex fluorinated organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its role in developing fluorinated pharmaceuticals with enhanced metabolic stability.
Mécanisme D'action
The mechanism of action of 1-(Perfluoropyridin-3-yl)ethan-1-one involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, altering their activity. The perfluorinated structure enhances its binding affinity and selectivity, making it a potent modulator of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
- 1-(2-fluoropyridin-3-yl)ethan-1-amine
- 1-(3,5-difluoropyridin-2-yl)ethan-1-one
- 1-(Pyridin-3-yl)ethan-1-one (3-Acetylpyridine)
Comparison: 1-(Perfluoropyridin-3-yl)ethan-1-one is unique due to its complete perfluorination, which imparts higher chemical stability and lipophilicity compared to partially fluorinated analogs. This makes it particularly valuable in applications requiring robust chemical resistance and enhanced bioavailability .
Propriétés
Formule moléculaire |
C7H3F4NO |
|---|---|
Poids moléculaire |
193.10 g/mol |
Nom IUPAC |
1-(2,4,5,6-tetrafluoropyridin-3-yl)ethanone |
InChI |
InChI=1S/C7H3F4NO/c1-2(13)3-4(8)5(9)7(11)12-6(3)10/h1H3 |
Clé InChI |
GMGSLQQXAKFSSS-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(C(=C(N=C1F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


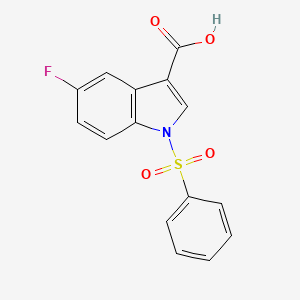
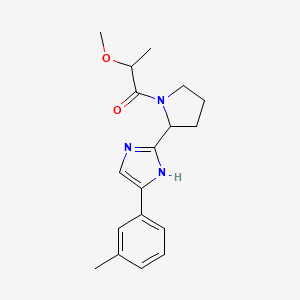
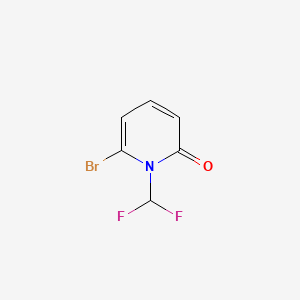
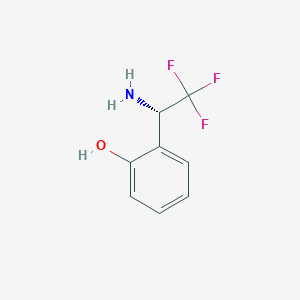
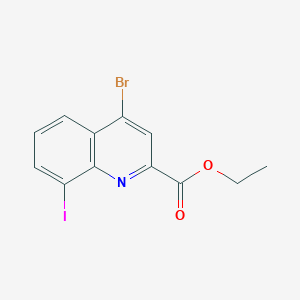
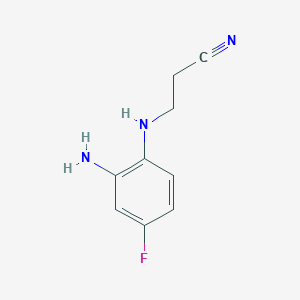
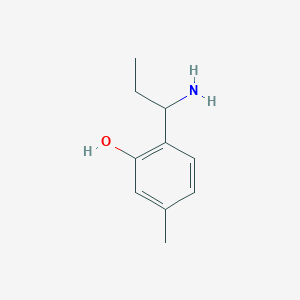
![7-Bromopyrazolo[1,5-c]pyrimidine](/img/structure/B12971320.png)
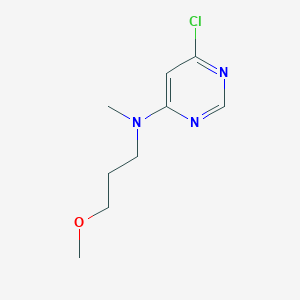
![2-Chloro-6,7-difluoro-1H-benzo[d]imidazole](/img/structure/B12971331.png)
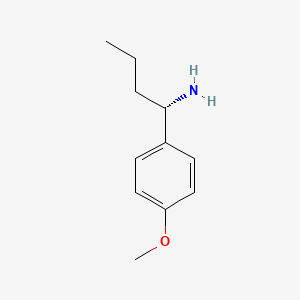
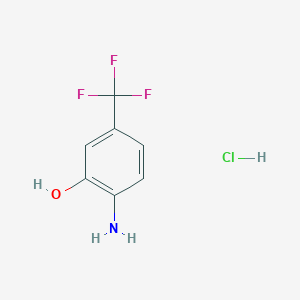
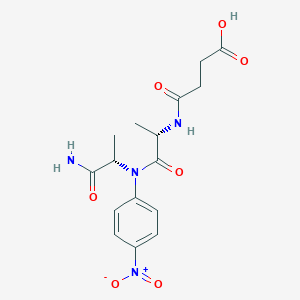
![4,5,6,7-Tetrahydrothiazolo[4,5-c]pyridin-2-amine](/img/structure/B12971359.png)
